molecular formula C12H18N2O B13230343 2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol

2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol

Cat. No.: B13230343
M. Wt: 206.28 g/mol
InChI Key: KVFVRMMDAZOATM-UHFFFAOYSA-N
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Description

2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a pyridin-3-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyridin-3-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-3-ylmethylamino group can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(pyridin-3-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H18N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h3-4,7-8,11-12,14-15H,1-2,5-6,9H2

InChI Key

KVFVRMMDAZOATM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2=CN=CC=C2)O

Origin of Product

United States

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